Cas no 87492-65-7 (methyl 2-amino-3,3-difluoro-2-methylpropanoate)

Methyl 2-amino-3,3-difluoro-2-methylpropanoate is a fluorinated amino acid ester with notable applications in pharmaceutical and agrochemical synthesis. The presence of two fluorine atoms at the 3-position enhances its metabolic stability and lipophilicity, making it a valuable intermediate for designing bioactive compounds. The methyl ester group improves solubility in organic solvents, facilitating further derivatization. Its chiral center and difluoromethyl substitution offer steric and electronic effects useful in structure-activity relationship studies. This compound is particularly relevant in the development of protease inhibitors and fluorinated analogs of natural amino acids. Careful handling is advised due to its reactivity under basic or nucleophilic conditions.
methyl 2-amino-3,3-difluoro-2-methylpropanoate structure
87492-65-7 structure
Product Name:methyl 2-amino-3,3-difluoro-2-methylpropanoate
CAS No:87492-65-7
MF:C5H9F2NO2
MW:153.12726855278
CID:708840
PubChem ID:10487055
Update Time:2025-10-28

methyl 2-amino-3,3-difluoro-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Alanine,3,3-difluoro-2-methyl-, methyl ester
    • Alanine, 3,3-difluoro-2-methyl-, methyl ester (9CI)
    • methyl (2R)-2-amino-3,3-difluoro-2-methylpropanoate
    • methyl 2-amino-3,3-difluoro-2-methylpropanoate
    • AT30729
    • METHYL2-AMINO-3,3-DIFLUORO-2-METHYLPROPANOATE
    • 87492-65-7
    • EN300-1587243
    • Inchi: 1S/C5H9F2NO2/c1-5(8,3(6)7)4(9)10-2/h3H,8H2,1-2H3
    • InChI Key: NBWQGKYKXCGCOG-UHFFFAOYSA-N
    • SMILES: FC(C(C(=O)OC)(C)N)F

Computed Properties

  • Exact Mass: 153.06013485g/mol
  • Monoisotopic Mass: 153.06013485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 52.3Ų

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methyl 2-amino-3,3-difluoro-2-methylpropanoate Related Literature

Additional information on methyl 2-amino-3,3-difluoro-2-methylpropanoate

Chemical Profile: Methyl 2-Amino-3,3-Difluoro-2-Methylpropanoate (CAS No. 87492-65-7)

Methyl 2-amino-3,3-difluoro-2-methylpropanoate, with the CAS registry number 87492-65-7, is a fluorinated amino ester that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methyl group attached to an amino acid derivative. The presence of two fluorine atoms at the 3-position of the propanoate moiety introduces distinct electronic and steric properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of methyl 2-amino-3,3-difluoro-2-methylpropanoate in drug design and development. Its structure allows for versatile modifications, enabling researchers to explore its role in medicinal chemistry. For instance, the compound has been investigated as a precursor for synthesizing bioactive molecules with improved pharmacokinetic profiles. The fluorine atoms in its structure contribute to enhanced lipophilicity and metabolic stability, which are critical factors in drug design.

In terms of synthesis, methyl 2-amino-3,3-difluoro-2-methylpropanoate can be prepared through a variety of methods, including nucleophilic substitution and esterification reactions. These methods have been optimized to ensure high yields and purity. The compound's stability under various reaction conditions makes it suitable for large-scale production, catering to the needs of pharmaceutical and agrochemical industries.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of herbicides and insecticides. Its ability to inhibit key enzymes involved in plant and insect metabolism has been extensively studied. Recent research has demonstrated that derivatives of methyl 2-amino-3,3-difluoro-2-methylpropanoate exhibit potent activity against agricultural pests without causing significant harm to non-target species.

Beyond agriculture, methyl 2-amino-3,3-difluoro-2-methylpropanoate has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and solar cells, where its fluorinated structure contributes to improved efficiency and stability.

From an environmental perspective, understanding the fate and transport of methyl 2-amino-3,3-difluoro-2-methylpropanoate in natural systems is crucial for assessing its ecological impact. Studies have shown that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. These findings are essential for ensuring sustainable practices in industries that utilize this compound.

In conclusion, methyl 2-amino-3,3-difluoro-2-methylpropanoate (CAS No. 87492-65-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and potential for further modification make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methodologies and application studies continue to emerge, this compound is poised to play an even greater role in shaping future innovations.

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